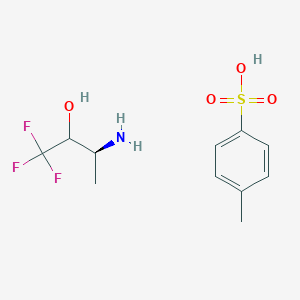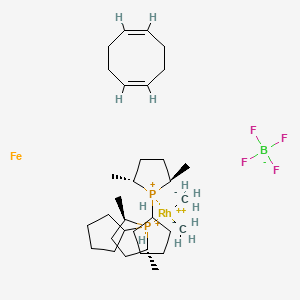
(3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate, or 3A1T2B, is a highly versatile and efficient reagent used in organic synthesis. It has been used in a variety of applications, ranging from the synthesis of pharmaceuticals to the production of industrial chemicals. 3A1T2B is a relatively new reagent, and as such, there is still much to be discovered about its properties and potential uses.
Aplicaciones Científicas De Investigación
3A1T2B has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the production of industrial chemicals, and the development of new catalysts. In particular, 3A1T2B has been used in the synthesis of chiral compounds, which are important in the development of new drugs. Additionally, 3A1T2B is used in the synthesis of peptides, which have a wide range of biological applications.
Mecanismo De Acción
The mechanism of action of 3A1T2B is based on its ability to form strong hydrogen bonds with other molecules. This enables it to act as a catalyst in organic reactions, allowing for the efficient synthesis of a variety of compounds. Additionally, 3A1T2B can be used as a protecting group in organic synthesis, allowing for the selective modification of molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3A1T2B are not yet fully understood. However, it is known that 3A1T2B can act as an enzyme inhibitor, which can be used to study the effects of enzymes on biochemical processes. Additionally, 3A1T2B is known to have an effect on the activity of certain proteins, which could be used to study the effects of proteins on physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 3A1T2B is its efficiency and versatility. It is highly efficient and can be used in a variety of reactions. Additionally, it is relatively safe to use in laboratory experiments, as it does not produce any toxic or hazardous byproducts. However, 3A1T2B is relatively expensive, and it can be difficult to obtain in large quantities. Additionally, it can be difficult to store for long periods of time, as it is sensitive to moisture and light.
Direcciones Futuras
There are a number of potential future directions for research on 3A1T2B. For example, further research could be conducted on its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and industrial chemicals. Additionally, research could be conducted on its potential uses as a catalyst and protecting group in organic synthesis. Finally, research could be conducted on its ability to form strong hydrogen bonds, which could be used to develop new catalysts and reagents.
Métodos De Síntesis
3A1T2B is synthesized through a two-step process. In the first step, 3-amino-1,1,1-trifluoro-2-butanol (3A1T2B) is reacted with tosyl chloride in the presence of a base, such as pyridine or triethylamine, to form the tosylate ester. In the second step, the tosylate ester is reacted with a base, such as sodium hydroxide or potassium hydroxide, to form the desired 3A1T2B. The reaction is highly efficient and can be performed at room temperature.
Propiedades
IUPAC Name |
(3S)-3-amino-1,1,1-trifluorobutan-2-ol;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C4H8F3NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-2(8)3(9)4(5,6)7/h2-5H,1H3,(H,8,9,10);2-3,9H,8H2,1H3/t;2-,3?/m.0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEFZQNKEHPGCI-GMENUOQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(C(F)(F)F)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[C@@H](C(C(F)(F)F)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-2-[5-fluoro-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)-pyridine](/img/structure/B6301984.png)

![3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride](/img/structure/B6302020.png)










